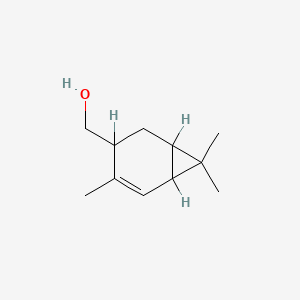

4-hydroxymethyl-2-carene

Description

Structure

3D Structure

Properties

CAS No. |

15103-32-9 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methanol |

InChI |

InChI=1S/C11H18O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h4,8-10,12H,5-6H2,1-3H3 |

InChI Key |

LUYUYAZOPRAIRX-UHFFFAOYSA-N |

SMILES |

CC1=CC2C(C2(C)C)CC1CO |

Canonical SMILES |

CC1=CC2C(C2(C)C)CC1CO |

Other CAS No. |

15103-32-9 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxymethyl 2 Carene

Prins Reaction Pathways from 3-Carene (B45970)

The Prins reaction involving 3-carene and formaldehyde (B43269) proceeds via an acid-catalyzed mechanism. The reaction is initiated by the protonation of the aldehyde, which then undergoes an electrophilic attack by the double bond of 3-carene. nrochemistry.com The resulting carbocation intermediate can then be trapped by a nucleophile or undergo elimination to yield various products. nrochemistry.com The reaction of 3-carene with formaldehyde is particularly favorable as it retains the parent structure, and the tertiary carbocation formed is stabilized by the formation of a double bond conjugated with the cyclopropane (B1198618) ring. researchgate.net

Reaction Conditions and Solvent Systems (e.g., Acetic Acid Medium)

The Prins reaction of 3-carene is commonly carried out in an acetic acid medium. mdpi.comresearchgate.netabo.fi Acetic acid not only acts as a solvent but also participates in the reaction, leading to the formation of acetate (B1210297) derivatives alongside the desired alcohol. perfumerflavorist.comperfumerflavorist.comabo.fi The reaction is sensitive to conditions, and careful control is necessary to achieve high selectivity for 4-hydroxymethyl-2-carene. nrochemistry.com For instance, a mixture of acetates of this compound and 4-hydroxymethyl-3(10)-carene is often formed, which can then be hydrolyzed to the corresponding alcohols. perfumerflavorist.comperfumerflavorist.com One specific method involves the use of an AcOH-Ac2O-H3PO4 system at 15 °C. abo.fi

Catalytic Systems for Prins Condensation

A variety of acid catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been employed to facilitate the Prins condensation of 3-carene. abo.fiabo.fi The choice of catalyst significantly influences the reaction's selectivity and yield.

Brønsted acids such as phosphoric acid (H₃PO₄) have proven to be effective catalysts for this transformation. abo.fiabo.firesearchgate.net In an acetic acid medium, phosphoric acid has demonstrated the highest selectivity towards trans-4-hydroxymethyl-2-carene, reaching 50–66% at a 3-carene conversion of 50%. abo.fi Other Brønsted acids like p-toluenesulfonic acid (p-TSA) have also been used, though they may lead to lower selectivity. abo.fi Sulfuric acid, however, has been found to primarily cause substrate isomerization rather than the desired condensation. abo.fi

Lewis acids are also active catalysts for the Prins reaction of 3-carene. abo.fiabo.firesearchgate.net Catalysts such as zinc chloride (ZnCl₂) and lithium perchlorate (B79767) (LiClO₄) have been investigated. abo.fiabo.fi However, in the presence of these Lewis acids, the reaction tends to favor the formation of byproducts resulting from the addition of a second formaldehyde molecule, leading to yields of up to 50% for these successive condensation products. abo.fiabo.fi Consequently, the selectivity for the desired this compound is often low with these catalysts. abo.fi In contrast, FeCl₃·6H₂O has been reported to yield trans-4-hydroxymethyl-2-carene as the main product with 47% selectivity. abo.fi

To overcome issues associated with homogeneous catalysts, various solid acid catalysts have been explored. These include aluminosilicates like montmorillonite (B579905) K-10, halloysite (B83129) nanotubes, and H-Beta-25 zeolite. researchgate.netabo.fiabo.fi These materials possess both Brønsted and Lewis acid sites. mdpi.com Montmorillonite K-10, in particular, has been shown to be an effective catalyst for the reaction of trans-4-hydroxymethyl-2-carene with aromatic aldehydes in subsequent cascade reactions. mdpi.comnsc.ru However, for the initial synthesis from 3-carene, weakly to moderately acidic halloysite and K-10 can result in low conversion and a higher prevalence of acetylation products. abo.fiabo.fi Strongly acidic H-Beta-25 zeolite has also been studied. researchgate.net Acid-modified halloysite is noted as an effective catalyst for Prins reactions of unsaturated compounds with aldehydes. rsc.org

Optimization of Reaction Parameters for Selectivity and Yield

Achieving high selectivity and yield for this compound requires careful optimization of reaction parameters. Key factors include the choice of catalyst, solvent, temperature, and the molar ratio of reactants.

Under optimized conditions using a phosphoric acid-acetic acid mixture as the catalyst at 15 °C, a selectivity of approximately 67% for trans-4-hydroxymethyl-2-carene can be achieved. abo.firesearchgate.net Increasing the excess of formaldehyde or the catalyst loading can significantly enhance the yield of the target terpenoid, highlighting the importance of the active form of formaldehyde in the reaction. abo.firesearchgate.net The presence of water in the reaction system has also been found to increase selectivity to some extent by inhibiting side reactions. abo.firesearchgate.net DFT calculations have confirmed that further transformations of the desired product, trans-4-hydroxymethyl-2-carene, are energetically favorable, underscoring the challenge in preventing byproduct formation. abo.fi

Table 1: Effect of Homogeneous Catalysts on the Prins Reaction of 3-Carene with Formaldehyde

| Catalyst | Conversion of 3-Carene (%) | Selectivity for trans-4-hydroxymethyl-2-carene (%) | Primary Byproducts | Reference |

|---|---|---|---|---|

| H₃PO₄ | 50 | 50-66 | Acetates, further condensation products | abo.fi |

| p-TSA | - | Low | - | abo.fi |

| H₂SO₄ | - | 0 | Isomerization products | abo.fi |

| ZnCl₂ | 50 | 8-13 | Products of second formaldehyde addition, acetates | abo.fiabo.fi |

| LiClO₄ | 50 | 8-13 | Products of second formaldehyde addition, acetates | abo.fiabo.fi |

| FeCl₃·6H₂O | - | 47 | - | abo.fi |

Data is based on available research and may vary with specific reaction conditions.

Table 2: Performance of Heterogeneous Catalysts in the Prins Reaction of 3-Carene

| Catalyst | Acidity (µmol/g) | Conversion of 3-Carene | Selectivity/Primary Products | Reference |

|---|---|---|---|---|

| Halloysite (weakly acidic) | 45-104 | Low | Acetylation products (up to 46%) | abo.fiabo.fi |

| Montmorillonite K-10 (moderately acidic) | 45-104 | Low | Acetylation products (up to 46%) | abo.fiabo.fi |

| H-Beta-25 Zeolite | 301 | - | Comparable selectivity for addition and protonation products | researchgate.net |

Catalyst performance is highly dependent on specific pretreatment and reaction conditions.

Large-Scale Synthesis Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, cost-effectiveness, and sustainability. Research has highlighted key aspects of this scale-up process, primarily focusing on the Prins condensation reaction between (+)-3-carene and formaldehyde. researchgate.netabo.fi

A significant consideration is the choice of catalyst. While various Brønsted and Lewis acids can catalyze the reaction, phosphoric acid has demonstrated the highest selectivity towards the desired trans-4-hydroxymethyl-2-carene. abo.fiabo.fi In a scaled-up synthesis of up to 25 grams, a mixture of phosphoric acid and acetic acid at 15°C yielded a selectivity of approximately 67%. researchgate.netabo.firesearchgate.net The catalyst loading is another critical parameter; increasing the amount of phosphoric acid can enhance the yield of the target product. abo.fi

Reaction conditions play a pivotal role in maximizing yield and minimizing byproducts. The presence of water in the reaction mixture has been shown to increase selectivity by inhibiting side reactions. researchgate.netabo.fi Furthermore, an excess of formaldehyde is crucial for driving the reaction towards the desired product. abo.fiabo.fi The temperature must be carefully controlled, as higher temperatures can lead to undesired side reactions.

The table below summarizes key findings from a comprehensive study on the catalytic condensation of 3-carene with formaldehyde, providing insights into large-scale production considerations. abo.fi

| Catalyst System | Key Findings | Reference |

| H₃PO₄-AcOH | Optimized conditions (15°C) resulted in a selectivity of approximately 67% for trans-4-hydroxymethyl-2-carene. An increase in catalyst loading improved the yield. | abo.fiabo.firesearchgate.net |

| ZnCl₂, LiClO₄ | These Lewis acids predominantly led to the formation of products from the addition of a second formaldehyde molecule, with yields up to 50%. | abo.fiabo.fi |

| Halloysite, K-10 Montmorillonite | Weak to moderate acidic clays (B1170129) resulted in low conversion of 3-carene and a higher prevalence of acetylation byproducts (up to 46%). | abo.fiabo.fi |

| H-Beta-25 Zeolite | This heterogeneous catalyst also showed limited conversion of 3-carene. | abo.fiabo.fi |

Alternative Synthetic Routes to this compound

While the one-step Prins condensation is a primary route, alternative synthetic methodologies for producing this compound have also been explored. These routes often involve multiple steps or different types of catalysis.

One notable alternative is a two-step synthesis . This process begins with the reaction of (+)-3-carene with formaldehyde in acetic acid, often without a catalyst but under reflux conditions for an extended period (e.g., 48 hours), to form the acetate of this compound. abo.fi This intermediate is then isolated and subsequently saponified, typically using an alkali, to yield the final alcohol product, trans-4-hydroxymethyl-2-carene. abo.fi While this method may offer a different impurity profile, it is generally less direct than the one-pot catalytic condensation. A reported yield for this two-step process is 32%. abo.fi

Another approach involves the hydrolysis of a mixture of acetates . The Prins reaction of (+)-3-carene can lead to a mixture of acetates, including those of this compound and 4-hydroxymethyl-3(10)-carene. perfumerflavorist.comperfumerflavorist.com Hydrolysis of this mixture can produce a corresponding mixture of alcohols, from which the desired this compound can be isolated. perfumerflavorist.comperfumerflavorist.com For instance, one study reported that hydrolysis of the acetate mixture resulted in a 94:6 ratio of this compound to 4-hydroxymethyl-3(10)-carene. perfumerflavorist.comperfumerflavorist.com

Biocatalytic approaches , while not directly yielding this compound in the reviewed literature, represent a growing field in the synthesis of related terpene derivatives. nih.govrsc.org Enzymes, such as lipases, are used for transformations like epoxidation of the terpene backbone. nih.gov For example, lipase-mediated epoxidation of 3-carene using hydrogen peroxide has been demonstrated to produce 3-carene oxide with high yield. rsc.org While this specific product is not this compound, the principles of biocatalysis offer a potential "green" alternative for the functionalization of the carene skeleton, which could be adapted in the future for the synthesis of the target molecule.

The following table outlines the key aspects of these alternative synthetic routes.

| Synthetic Route | Description | Key Features | Reference |

| Two-Step Synthesis | Reaction of 3-carene with formaldehyde in acetic acid to form the acetate, followed by saponification. | Indirect route; reported yield of 32%. | abo.fi |

| Hydrolysis of Acetate Mixture | Prins reaction yields a mixture of acetates, which are then hydrolyzed to a mixture of alcohols. | The final product mixture requires separation. | perfumerflavorist.comperfumerflavorist.com |

| Biocatalytic Routes (to related compounds) | Use of enzymes (e.g., lipase) for transformations like epoxidation of the carene structure. | Environmentally benign conditions; potential for future development. | nih.govrsc.org |

Chemical Transformations and Reactivity of 4 Hydroxymethyl 2 Carene

Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that enable the formation of multiple chemical bonds in a single operation without the need to isolate intermediates. tandfonline.comresearchgate.net This approach is particularly effective for the synthesis of polycyclic compounds. researchgate.net trans-4-Hydroxymethyl-2-carene is an excellent substrate for such transformations. tandfonline.comresearchgate.net

Prins-Initiated Cascade Reactions

The Prins reaction, which typically involves the acid-catalyzed reaction of an alkene with a carbonyl compound, serves as a powerful tool for initiating cascade sequences with trans-4-hydroxymethyl-2-carene. These reactions often lead to the formation of complex polycyclic ethers. For instance, the reaction of trans-4-hydroxymethyl-2-carene with certain aldehydes can trigger a cascade process, resulting in the formation of intricate molecular architectures. tandfonline.comresearchgate.netresearchgate.net The presence of a hydroxyl group in the aldehyde, such as in salicylic (B10762653) aldehyde, can facilitate a cascade Prins reaction, leading to the formation of a xanthene framework. tandfonline.comresearchgate.net While the Prins reaction itself is well-established, its application in initiating these more complex tandem transformations is a developing area of study. researchgate.netresearchgate.net

Prins-Friedel-Crafts Cascade Reactions

A notable extension of the Prins-initiated cascade is the Prins-Friedel-Crafts cascade reaction. This sequence combines the initial Prins cyclization with an intramolecular Friedel-Crafts alkylation. This type of reaction is particularly effective when trans-4-hydroxymethyl-2-carene reacts with aromatic aldehydes that possess electron-donating substituents. tandfonline.comresearchgate.netresearchgate.net For example, the reaction with 3,4,5-trisubstituted benzaldehydes can lead to the formation of tetracyclic compounds. tandfonline.com The presence of at least one electron-donating group at the meta-position of the benzaldehyde (B42025) is crucial for the Prins-Friedel-Crafts reaction to proceed efficiently. nsc.ru

Acidic mesoporous clays (B1170129), such as montmorillonite (B579905) K-10, halloysite (B83129), and illite, have been systematically studied as catalysts for these cascade reactions. nsc.ruresearchgate.net The reaction rate and selectivity towards the desired polycyclic product with a tetrahydrofuran (B95107) moiety are enhanced with increased catalyst acidity and drying temperature. researchgate.netnsc.ru This indicates that relatively strong Brønsted and Lewis acid sites on the catalyst surface are favorable for the reaction. researchgate.netnsc.ru Montmorillonite K-10, in particular, has demonstrated high activity and selectivity (up to 97%). nsc.ru These clay catalysts offer an effective alternative to traditional homogeneous catalysts. nsc.ru

The reaction of trans-4-hydroxymethyl-2-carene with 3,4-dimethoxybenzaldehyde (B141060) in the presence of montmorillonite K10 catalyst yields (2aR,2a¹S,5aR,9bR)-4-isopropyl-7,8-dimethoxy-2a¹-methyl-2,2a,2a¹,3,5a,9b-hexahydrofluoreno[9,1-bc]furan with a product yield of 48% after purification. dntb.gov.uamdpi.com This single-step synthesis occurs at room temperature without the need for a solvent. mdpi.com

Condensation Reactions with Carbonyl Compounds

The condensation of trans-4-hydroxymethyl-2-carene with various carbonyl compounds, particularly aromatic aldehydes, provides a direct route to a diverse range of heterocyclic compounds. researchgate.net The structure of the resulting product is highly dependent on the specific aldehyde used in the reaction. mdpi.com

Reactions with Aromatic Aldehydes (e.g., Benzaldehyde, Salicylic Aldehydes, Dimethoxybenzaldehydes)

The reaction of trans-4-hydroxymethyl-2-carene with different aromatic aldehydes leads to a variety of products. For instance, its reaction with benzaldehyde or its p-methoxy derivative over K-10 clay results in the formation of isobenzofurans. researchgate.netresearchgate.net When salicylic aldehydes are used, a cascade Prins reaction is initiated, yielding compounds with a hexahydrofuro[4,3,2-kl]xanthenes backbone. mdpi.com

Furthermore, the reaction with 3,4-dimethoxybenzaldehyde, catalyzed by montmorillonite K10, proceeds via a Prins–Friedel–Crafts cascade to produce a hexahydrofluoreno[9,1-bc]furan derivative. mdpi.com In another example, the condensation with thiophene-2-carbaldehyde (B41791) over K-10 clay leads to the formation of thienobenzofuran derivatives. researchgate.net These reactions highlight the tunability of the product outcome based on the choice of the aldehyde reactant.

| Aldehyde Reactant | Catalyst | Key Reaction Type | Product Class |

| Benzaldehyde | K-10 Clay | Condensation | Isobenzofurans researchgate.netresearchgate.net |

| p-Methoxybenzaldehyde | K-10 Clay | Condensation | Isobenzofurans researchgate.netresearchgate.net |

| Salicylic Aldehydes | K-10 Clay | Cascade Prins Reaction | Hexahydrofuro[4,3,2-kl]xanthenes mdpi.com |

| 3,4-Dimethoxybenzaldehyde | Montmorillonite K10 | Prins-Friedel-Crafts Cascade | Hexahydrofluoreno[9,1-bc]furan mdpi.com |

| Thiophene-2-carbaldehyde | K-10 Clay | Condensation | Thienobenzofuran derivatives researchgate.net |

Formation of Isobenzofuran (B1246724) Derivatives

The synthesis of isobenzofuran derivatives is a significant outcome of the condensation reactions of trans-4-hydroxymethyl-2-carene. The reaction with benzaldehyde or p-methoxybenzaldehyde on K-10 clay readily produces these heterocyclic compounds. researchgate.netresearchgate.net These reactions demonstrate a straightforward method for accessing the isobenzofuran core structure, which is a valuable scaffold in medicinal chemistry.

Synthesis of Xanthene Frameworks

The formation of xanthene frameworks is another important application of the reactivity of trans-4-hydroxymethyl-2-carene. researchgate.net Specifically, when the condensation reaction is carried out with an aldehyde containing a hydroxyl group in the ortho position, such as salicylic aldehyde, a cascade Prins reaction occurs, leading to the formation of the xanthene structure. tandfonline.comresearchgate.net This selective synthesis of the xanthene core highlights the influence of the aldehyde's substituent pattern on the reaction pathway.

Functional Group Interconversions

The primary alcohol functional group in 4-hydroxymethyl-2-carene can be readily transformed into other functional groups through oxidation. The oxidation of a mixture containing this compound (predominantly) and its isomer 4-hydroxymethyl-3(10)-carene yields the corresponding aldehydes. perfumerflavorist.comperfumerflavorist.com This reaction produces a mixture of 4-formyl-2-carene and 4-formyl-3(10)-carene. perfumerflavorist.comperfumerflavorist.com In one reported synthesis, the ratio of these formyl derivatives was found to be 83:17, respectively. perfumerflavorist.comperfumerflavorist.com These aldehydic products serve as intermediates for further synthetic modifications. perfumerflavorist.comperfumerflavorist.com

The hydroxyl group of this compound can act as a nucleophile in addition reactions. A notable example is the reaction with acrylonitrile (B1666552) in an alkaline medium. perfumerflavorist.comperfumerflavorist.com This Michael-type addition results in the formation of the corresponding alkoxynitrile. perfumerflavorist.comperfumerflavorist.com This reaction provides a method for extending the carbon chain and introducing a nitrile functional group, which is a versatile precursor for other functionalities like amines and carboxylic acids. perfumerflavorist.com

As a primary alcohol, this compound readily undergoes esterification reactions. Acetylation, the formation of an acetate (B1210297) ester, is a common transformation. researchgate.netperfumerflavorist.com The resulting compound, 4-acetoxymethyl-2-carene, is known commercially as turiol acetate. perfumerflavorist.comperfumerflavorist.com The synthesis of this compound from (+)-3-carene via the Prins reaction often yields the acetate directly, which is then hydrolyzed to the alcohol. perfumerflavorist.comperfumerflavorist.com Acetylation is also noted as a potential side reaction during the synthesis of the parent alcohol when conducted in acetic acid. abo.fiabo.fi Besides acetylation, other esterifications, such as the formation of the propionate (B1217596) ester of the hydrogenated carane (B1198266) derivative, have also been reported, indicating the general reactivity of the hydroxymethyl group towards ester formation. perfumerflavorist.com

Table 2: Functional Group Interconversions of this compound

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Oxidizing agent | 4-Formyl-2-carene |

| Nucleophilic Addition | Acrylonitrile, Base | Alkoxynitrile derivative |

| Acetylation | Acetic anhydride (B1165640) or equivalent | 4-Acetoxymethyl-2-carene |

| Esterification | Carboxylic acid or derivative | Corresponding ester |

Stereochemical Aspects in 4 Hydroxymethyl 2 Carene Chemistry

Inherent Chirality of 4-Hydroxymethyl-2-carene and its Precursors

The chirality of this compound is not an isolated feature but is directly inherited from its synthetic precursors, most notably (+)-3-carene. researchgate.net This natural monoterpene is readily available with high enantiomeric purity and possesses a bicyclo[4.1.0]heptane structure, commonly known as the carane (B1198266) skeleton. researchgate.netmolaid.com The key stereochemical features of (+)-3-carene are the two chiral centers and the cis relationship between the cyclopropane (B1198618) ring and the gem-dimethyl bridge.

The synthesis of this compound from (+)-3-carene via reaction with formaldehyde (B43269) typically yields the (+)-trans-4-hydroxymethyl-2-carene isomer. researchgate.netabo.fi In this context, "trans" signifies that the newly introduced hydroxymethyl group at the C4 position is on the opposite side of the six-membered ring relative to the cyclopropane ring. This isomer is also referred to as (+)-4α-hydroxymethyl-2-carene, where "α" denotes the orientation of the substituent pointing below the plane of the ring system. ichem.md The inherent chirality of the 3-carene (B45970) starting material directly translates to the product, making this compound a valuable chiral platform chemical for further synthetic applications. researchgate.netabo.fiabo.fi

Table 1: Key Stereochemical Features of this compound and its Precursor

| Compound Name | Structure | Key Stereochemical Descriptors | Inherent Chirality Source |

|---|---|---|---|

| (+)-3-Carene |  |

Bicyclo[4.1.0]heptane skeleton, cis-fused cyclopropane ring | Natural abundance with high enantiomeric purity researchgate.net |

Control of Stereoselectivity in Synthetic Reactions

The selective formation of the trans isomer of this compound is a critical aspect of its synthesis, primarily achieved through the Prins reaction of (+)-3-carene with formaldehyde. The stereochemical outcome is highly dependent on the reaction conditions and the choice of catalyst.

The reaction is typically catalyzed by Brønsted or Lewis acids in a solvent like acetic acid. researchgate.netabo.fi The proposed mechanism involves the initial protonation of formaldehyde, which then undergoes an electrophilic attack on the C2=C3 double bond of 3-carene. This forms a carbocation intermediate which is stabilized by the bicyclic framework. Subsequent deprotonation leads to the formation of the product. The steric hindrance imposed by the gem-dimethyl group on the cyclopropane ring directs the incoming electrophile and subsequent orientation of the hydroxymethyl group, favoring the formation of the thermodynamically more stable trans isomer. abo.fi

Studies have shown that the choice of acid catalyst significantly impacts the selectivity of the reaction. While various acids can catalyze the condensation, many lead to side reactions like acetylation or further condensation. researchgate.netabo.fi Phosphoric acid has been identified as a particularly effective catalyst, providing high selectivity (50-66%) for trans-4-hydroxymethyl-2-carene. abo.fi Under optimized conditions with an H₃PO₄-acetic acid mixture, a selectivity of approximately 67% can be achieved. abo.fiabo.fi

Table 2: Effect of Catalyst on the Selectivity of 3-Carene Condensation with Formaldehyde

| Catalyst | Substrate Conversion (%) | Selectivity for trans-4-hydroxymethyl-2-carene (%) | Main Byproducts | Reference |

|---|---|---|---|---|

| FeCl₃·6H₂O | 99 | 47 | Acetylation and condensation products | abo.fi |

| H₃PO₄ (3.0 eq) | 50 | 66 | Acetylation products | abo.fi |

| K-10 Montmorillonite (B579905) | 25 | 28 | Acetylation products (up to 46% selectivity) | abo.fi |

| H-Beta-25 Zeolite | 32 | 23 | Isomerization and acetylation products | abo.fi |

Diastereoselective and Enantioselective Transformations

As a chiral building block, trans-4-hydroxymethyl-2-carene is employed in various transformations where its inherent stereochemistry directs the formation of new stereocenters, a process known as diastereoselective synthesis. The rigid carane skeleton effectively shields one face of the molecule, leading to highly predictable and controlled additions to the double bond and reactions involving the hydroxyl group.

A prominent example is the Prins/Friedel-Crafts cascade reaction between trans-4-hydroxymethyl-2-carene and various aromatic aldehydes. researchgate.netresearchgate.net When catalyzed by acidic mesoporous clays (B1170129) like montmorillonite K10, these reactions yield complex chiral polycyclic compounds. researchgate.netnih.gov For instance, the reaction with benzaldehyde (B42025) or its derivatives produces isobenzofurans, while reaction with thiophene-2-carbaldehyde (B41791) affords a novel cage-like methanopyranothienobenzofuran derivative. researchgate.net Similarly, interaction with methoxy- and hydroxyl-substituted aromatic aldehydes can produce compounds with a hexahydrofluoreno[9,1-bc]furan framework. nih.govmdpi.com The stereochemistry of the resulting complex heterocyclic structures is directly controlled by the stereochemistry of the starting terpenoid alcohol.

Influence of Stereochemistry on Reaction Pathways

The predefined stereochemistry of this compound fundamentally governs the available reaction pathways. The spatial arrangement of the functional groups and the rigid bicyclic system restricts conformational flexibility, forcing reactants to approach from specific trajectories. This steric control is the cornerstone of its utility in asymmetric synthesis.

In the cascade reactions with aldehydes, the trans orientation of the hydroxymethyl group is crucial. researchgate.netresearchgate.net This stereochemistry facilitates an intramolecular cyclization cascade following the initial intermolecular reaction. The hydroxyl group, the double bond, and the aldehyde are brought into a specific spatial arrangement that favors the formation of the observed polycyclic systems. DFT (Density Functional Theory) calculations have confirmed that the reaction pathways leading to these complex chiral cage compounds from trans-4-hydroxymethyl-2-carene are energetically favorable. researchgate.netabo.fi

Furthermore, the presence of the cyclopropane ring and the gem-dimethyl group creates a distinct steric environment. Any chemical transformation must navigate this landscape. For example, epoxidation of the 2-carene (B1609329) double bond or hydroboration is influenced by the steric bulk of the adjacent cyclopropane ring, often leading to attack from the less hindered face and resulting in a high degree of stereoselectivity. researchgate.net Thus, the inherent and immutable stereochemistry of the carene framework is not merely a passive feature but an active director of chemical reactivity, enabling the synthesis of specific, complex stereoisomers.

Catalysis in 4 Hydroxymethyl 2 Carene Derived Synthesis

Design and Development of Catalytic Systems

The transformation of 4-hydroxymethyl-2-carene and its precursor, 3-carene (B45970), into more complex molecules is often achieved through acid-catalyzed reactions. The development of suitable catalytic systems, encompassing both homogeneous and heterogeneous catalysts, is crucial for achieving high yields and selectivities.

Acidic Catalysts (Brønsted and Lewis Acids)

A variety of Brønsted and Lewis acids are capable of catalyzing the condensation of 3-carene with formaldehyde (B43269) to produce trans-4-hydroxymethyl-2-carene. abo.fiabo.fi However, the selectivity towards the desired product is often limited by subsequent reactions such as acetylation and further condensation with a second formaldehyde molecule. abo.fiabo.fi

Commonly used acid catalysts include:

Phosphoric acid (H₃PO₄): This moderately acidic Brønsted acid has demonstrated the highest selectivity (50–66%) for the formation of trans-4-hydroxymethyl-2-carene at a substrate conversion of 50%. abo.fiabo.fi Under optimized conditions with an H₃PO₄-acetic acid mixture, a selectivity of approximately 67% can be achieved. abo.firesearchgate.netresearchgate.net

Ferric chloride (FeCl₃·6H₂O): This Lewis acid has also shown good selectivity for trans-4-hydroxymethyl-2-carene. abo.fi

Zinc chloride (ZnCl₂) and Lithium perchlorate (B79767) (LiClO₄): These Lewis acids tend to promote the successive condensation with formaldehyde, leading to byproducts. abo.fiabo.fi

p-Toluenesulfonic acid (p-TSA): This Brønsted acid catalyzes the reaction but with low selectivity. abo.fi

Sulfuric acid (H₂SO₄): Strong acids like H₂SO₄ primarily cause isomerization of the 3-carene starting material rather than the desired condensation. abo.fi

The strength of the acid plays a critical role. Moderately acidic catalysts like phosphoric acid are effective for the condensation, while strong acids lead to undesirable side reactions. abo.fi The reaction of trans-4-hydroxymethyl-2-carene with aromatic aldehydes can be catalyzed by acidic mesoporous clays (B1170129), where both Brønsted and Lewis acid sites contribute to the formation of polycyclic products. researchgate.net

Heterogeneous Catalysis for Green Chemistry Principles

The use of heterogeneous catalysts in the synthesis of this compound derivatives aligns with the principles of green chemistry by facilitating catalyst separation and reuse. researchgate.netmdpi.comtandfonline.com These solid catalysts can often be recovered by simple filtration, reducing waste and improving the economic viability of the process. nih.gov The development of catalysts from renewable resources, such as biomass-derived carbons, further enhances the sustainability of these chemical transformations. tandfonline.com

Heterogeneous catalysts are central to driving the molecular transformations needed to create desired products while minimizing harmful emissions and process interruptions. mdpi.com Their application is particularly significant in green processes. mdpi.com

Role of Aluminosilicates and Clays (e.g., Montmorillonite (B579905) K-10, Halloysite)

Aluminosilicates, such as montmorillonite K-10 and halloysite (B83129), are effective heterogeneous catalysts for reactions involving this compound and its precursor, 3-carene. abo.fiabo.fi These materials possess both Brønsted and Lewis acid sites, which are crucial for their catalytic activity. mdpi.com

Montmorillonite K-10: This commercially available clay is a versatile catalyst for various transformations. mdpi.com In the synthesis of trans-4-hydroxymethyl-2-carene from 3-carene and formaldehyde, montmorillonite K-10 with weak to moderate acidity leads to low conversion of 3-carene and a prevalence of acetylation byproducts. abo.fiabo.fi However, in the reaction of trans-4-hydroxymethyl-2-carene with aromatic aldehydes, montmorillonite K-10 demonstrates excellent activity and selectivity (up to 97%) for the formation of polycyclic compounds. nsc.ru It is also used in the synthesis of complex cage-like heterocyclic compounds from trans-4-hydroxymethyl-2-carene and thiophene-2-carbaldehyde (B41791). researchgate.netmathnet.ru

Halloysite: These naturally occurring clay nanotubes are another effective aluminosilicate (B74896) catalyst. abo.fiabo.fi Similar to montmorillonite K-10, halloysite with weak to moderate acidity results in low conversion and acetylation products in the synthesis of trans-4-hydroxymethyl-2-carene. abo.fiabo.fi However, for the condensation of 2-carene (B1609329) with 4-methoxybenzaldehyde (B44291) to form isobenzofuran (B1246724) derivatives, halloysite nanotubes show high selectivity (ca. 70%) due to their weak acidity, which helps to avoid side reactions. researchgate.net

The catalytic behavior of these clays is influenced by their acidity and mesoporosity. nsc.ru An increase in catalyst acidity and drying temperature can enhance the reaction rate and selectivity towards desired polycyclic products in the reaction of trans-4-hydroxymethyl-2-carene with aromatic aldehydes. researchgate.net

Supported Catalysts and Their Efficacy

Supported catalysts, where the active catalytic species are dispersed on a solid support, offer advantages in terms of stability, recovery, and reusability. nih.gov The support material can influence the activity and selectivity of the catalyst. For instance, palladium immobilized on a humins-like resin has been shown to be effective in cross-coupling reactions. rsc.org While specific examples of supported catalysts for direct transformations of this compound are not extensively detailed in the provided context, the principles of supported catalysis are highly relevant to developing more robust and recyclable catalytic systems for its derivatives. The use of solid supports is a key strategy in heterogeneous catalysis to facilitate catalyst separation and reuse. nih.gov

Mechanistic Role of Catalysts in Promoting Selective Transformations

Catalysts play a crucial mechanistic role in guiding the selective transformations of this compound and its precursors. In acid-catalyzed reactions, the catalyst initiates the reaction by protonating a reactant, thereby generating a reactive intermediate.

In the Prins-Friedel-Crafts cascade reactions of trans-4-hydroxymethyl-2-carene with aromatic aldehydes, the catalyst's acidity is key. researchgate.net The reaction is favored by relatively strong Brønsted and Lewis acid sites. researchgate.net The reaction of trans-4-hydroxymethyl-2-carene with aldehydes like 3,4-dimethoxybenzaldehyde (B141060), catalyzed by montmorillonite K10, proceeds through a cascade of Prins cyclization followed by an intramolecular Friedel-Crafts cyclization to yield hexahydrofluoreno[9,1-bc]furans. mdpi.com The catalyst's dual acidic nature (Brønsted and Lewis) is instrumental in these transformations. mdpi.com

DFT calculations have shown that further transformations of trans-4-hydroxymethyl-2-carene are energetically favorable, which aligns with experimental observations of byproduct formation. abo.firesearchgate.net The presence of water can sometimes increase selectivity by inhibiting side reactions. abo.fiabo.firesearchgate.net The catalyst's structure, particularly its porosity, can also be a determining factor in the reaction outcome. nsc.ru

Catalyst Reuse and Recyclability

A significant advantage of using heterogeneous catalysts is the potential for their reuse and recycling, which is a cornerstone of green chemistry. researchgate.netnih.gov The ability to easily separate the solid catalyst from the liquid reaction mixture simplifies the purification process and reduces waste.

Studies have demonstrated the successful reuse of aluminosilicate catalysts. For example, halloysite nanotubes (HNT) used as a catalyst for the production of isobenzofuran compounds from 2-carene have been shown to be reusable. researchgate.net Similarly, in the context of other reactions, catalysts have been reused for multiple cycles without a significant loss of activity. rsc.orgnih.gov For instance, an iron-based porous organic polymer (Fe-PPOP) could be reused without a significant decrease in its catalytic activity. nih.gov

The development of electrochemical methods for catalyst recycling offers a promising avenue for homogeneous catalysts, which are typically difficult to recover. nih.gov This approach uses redox-mediated binding and release of the catalyst from functionalized electrodes, allowing for high recovery and retention of catalytic activity over multiple cycles. nih.gov While not yet applied specifically to this compound synthesis, this technology could be adapted for valuable homogeneous catalysts used in its derivatization.

The recyclability of catalysts is not only economically beneficial but also crucial for minimizing the environmental impact of chemical processes.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms via DFT Calculations

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in elucidating the complex reaction mechanisms involving 4-hydroxymethyl-2-carene. This compound, often synthesized from the renewable monoterpene 3-carene (B45970), serves as a key intermediate or platform chemical for various valuable products. abo.fiabo.fi

A significant area of study has been the catalytic condensation of 3-carene with formaldehyde (B43269) (FA) to produce trans-4-hydroxymethyl-2-carene. DFT calculations have been employed to propose a detailed mechanism for this reaction. abo.firesearchgate.net These computational models help to understand the role of different catalysts, such as Brønsted and Lewis acids, and explain the observed product selectivity. abo.fiabo.fi For instance, in the synthesis of trans-4-hydroxymethyl-2-carene from 3-carene and formaldehyde, DFT calculations have helped to map the reaction pathways, including the formation of key intermediates and transition states. abo.firesearchgate.net

Furthermore, DFT calculations are crucial for understanding the subsequent transformations of this compound itself. Studies on cascade reactions, where this compound reacts with various aldehydes, rely on these computational methods. For example, in the reaction with thiophene-2-carbaldehyde (B41791) catalyzed by K10 clay, DFT calculations have supported the proposed mechanisms for the formation of complex heterocyclic structures. researchgate.net Similarly, the Prins-Friedel-Crafts cascade reaction with aromatic aldehydes has been analyzed using quantum chemical simulations to describe the formation mechanism of the final tetracyclic products. hetchem.ru These calculations provide insights into the electronic and steric factors that govern the reaction pathways, confirming that the further transformations of trans-4-hydroxymethyl-2-carene are energetically favorable. abo.firesearchgate.netresearchgate.net

Kinetic Modeling of Reaction Pathways

Kinetic modeling serves as a powerful tool to validate and refine the reaction mechanisms proposed by theoretical studies like DFT calculations. For reactions involving this compound, kinetic models have been developed that successfully describe the experimental data, thereby confirming the proposed reaction pathways. abo.firesearchgate.netresearchgate.net

In the comprehensive study of the catalytic condensation of 3-carene with formaldehyde, kinetic modeling was used in conjunction with DFT calculations. abo.fiabo.firesearchgate.net This dual approach confirmed the proposed reaction pathways leading to the formation of trans-4-hydroxymethyl-2-carene and its subsequent conversion into side products. The developed kinetic models were shown to adequately describe the experimental results, lending strong support to the elucidated mechanism. abo.firesearchgate.netresearchgate.net This integrated strategy is essential for optimizing reaction conditions to maximize the yield of the desired product. For instance, understanding the kinetics helps in tuning parameters like catalyst loading and reactant concentrations, as the amount of active formaldehyde was identified as a key factor in the reaction. abo.firesearchgate.net

Kinetic studies have also been applied to related terpene transformations, providing a framework for understanding the reactivity of compounds like this compound. For example, kinetic modeling was used to explain the observed regularities in the Prins condensation of (−)-isopulegol, a reaction analogous to those involving this compound. tandfonline.com

Energetic Profile Analysis of Transformations

The analysis of the energetic profiles of chemical reactions provides fundamental insights into their feasibility and selectivity. For transformations involving this compound, DFT calculations and other quantum chemical simulations have been used to map the potential energy surface, identifying the energies of reactants, intermediates, transition states, and products. hetchem.ru

Studies have consistently shown that further transformations of trans-4-hydroxymethyl-2-carene are energetically favorable, which aligns with experimental observations of its utility as a platform molecule for synthesizing more complex structures. abo.firesearchgate.netresearchgate.net For example, in the condensation reaction of 3-carene with formaldehyde, DFT calculations revealed the energy landscape, confirming that the pathways leading to subsequent reactions of the initially formed trans-4-hydroxymethyl-2-carene have a favorable thermodynamic driving force. abo.firesearchgate.netresearchgate.net

In the Prins-Friedel-Crafts cascade reaction of this compound (also known as walterol) with aromatic aldehydes, quantum chemical simulations were used to analyze the energy profile. hetchem.ru By identifying the local minima on the potential energy surface and the corresponding transition states, researchers could systematically describe the mechanism for the formation of the tetracyclic products. hetchem.ru This type of analysis is crucial for understanding why certain pathways are preferred over others and for designing catalysts that can lower the activation barriers for desired transformations.

Table 1: Catalyst Performance in the Condensation of 3-carene with Formaldehyde

This table summarizes the selectivity towards trans-4-hydroxymethyl-2-carene using different catalysts at a 3-carene conversion of 50%. Data sourced from a comprehensive study on the reaction. abo.firesearchgate.net

| Catalyst | Selectivity to trans-4-hydroxymethyl-2-carene (%) | Predominant Byproduct Type |

| Phosphoric Acid (H₃PO₄) | 50-66 | Acetylation / Second FA addition |

| Zinc Chloride (ZnCl₂) | Low | Second Formaldehyde (FA) addition |

| Lithium Perchlorate (B79767) (LiClO₄) | Low | Second Formaldehyde (FA) addition |

| Halloysite (B83129) / K-10 Clay | Low | Acetylation products |

Investigation of Side Reaction Mechanisms

A thorough understanding of side reaction mechanisms is critical for optimizing the synthesis of this compound and its derivatives. In the context of its primary synthesis route—the acid-catalyzed condensation of 3-carene with formaldehyde—several side products have been identified. abo.firesearchgate.net

Acetylation: In acetic acid, which is often used as the solvent, the hydroxyl group of this compound can be acetylated. abo.firesearchgate.net

Addition of a second formaldehyde molecule: The initially formed terpenoid can react with another molecule of formaldehyde, leading to compounds of successive condensation. abo.firesearchgate.net

The type of catalyst used has a significant impact on the prevalence of these side reactions. For example, strong Lewis acids like ZnCl₂ tend to promote the addition of a second formaldehyde molecule, leading to yields of these byproducts as high as 50%. abo.firesearchgate.net In contrast, catalysts with weak to moderate acidity, such as halloysite and K-10 montmorillonite (B579905) clays (B1170129), result in a higher proportion of acetylation products. abo.firesearchgate.net It has also been noted that the presence of water in the reaction system can help to inhibit some of these side reactions, leading to an increase in selectivity towards the desired trans-4-hydroxymethyl-2-carene. abo.fiabo.firesearchgate.net

By utilizing trans-4-hydroxymethyl-2-carene itself as the starting material under the same reaction conditions, researchers confirmed that it is sequentially converted into these various side products. abo.fi This systematic investigation, supported by computational studies, provides a clear picture of the reaction network, enabling the rational design of more selective synthetic processes.

Derivatives and Applications in Specialty Chemicals

Chiral Auxiliaries and Building Blocks

The high enantiomeric purity of (+)-3-carene, a primary component of turpentine (B1165885), imparts distinct chirality to its derivatives, including trans-4-hydroxymethyl-2-carene. researchgate.net This makes it a valuable chiral platform chemical for enantioselective synthesis. researchgate.netresearchgate.netabo.fi It serves as a foundational molecule, or "chiral building block," for the preparation of a variety of chiral non-racemic organic compounds. researchgate.netnih.gov

Its utility lies in its role as a precursor for more complex chiral molecules, particularly heterocyclic compounds. researchgate.net The rigid bicyclic structure and defined stereocenters of 4-hydroxymethyl-2-carene allow it to guide the formation of new stereocenters in subsequent reactions, a key principle in asymmetric synthesis. Researchers have utilized it as a starting material for synthesizing chiral heterocyclic compounds, some of which have demonstrated high cytotoxic activity. researchgate.netresearchgate.net The development of synthetic methods using such chiral building blocks is crucial for the pharmaceutical industry's rising demand for single-enantiomer drugs. nih.gov

Table 1: Examples of Chiral Compounds Synthesized from this compound

| Starting Material(s) | Catalyst/Reagent | Resulting Chiral Compound Class | Reference |

| trans-4-hydroxymethyl-2-carene, Benzaldehyde (B42025) | K-10 Clay | Isobenzofurans | researchgate.net |

| trans-4-hydroxymethyl-2-carene, Thiophene-2-carbaldehyde (B41791) | K-10 Clay | Cage Methanopyranobenzofurans | researchgate.net |

| trans-4-hydroxymethyl-2-carene, Salicylic (B10762653) Aldehydes | Acidic Mesoporous Clays (B1170129) | Polycyclics with Tetrahydrofuran (B95107) Moiety | researchgate.nettandfonline.com |

Intermediates for Advanced Organic Synthesis

trans-4-hydroxymethyl-2-carene is a key intermediate for the synthesis of complex, high-value molecules, including bioactive polycyclic compounds and natural product analogues. abo.fi Its reactivity, particularly in cascade reactions, allows for the efficient construction of intricate molecular architectures in a single step.

One notable application is in Prins–Friedel–Crafts cascade reactions. researchgate.net When reacted with aromatic aldehydes in the presence of acidic clay catalysts like montmorillonite (B579905) K10, this compound can yield complex heterocyclic products. mdpi.com For example, its reaction with salicylic aldehydes initiates a cascade process to form compounds with a hexahydrofuro[4,3,2-kl]xanthenes backbone. mdpi.com Similarly, reacting it with 3,4-dimethoxybenzaldehyde (B141060) produces a hexahydrofluoreno[9,1-bc]furan derivative. mdpi.com These transformations highlight its role as a versatile intermediate, enabling access to diverse and complex molecular scaffolds from a renewable source. mdpi.com

The total synthesis of various complex molecules has utilized derivatives of the carene structure. For instance, enone 5, derived from (+)-3-carene, is a key intermediate in a proposed synthesis of ent-plagiochianin B. acs.org The accessibility of this compound from 3-carene (B45970) positions it as a crucial stepping stone in synthetic pathways toward such complex targets. abo.fi

Table 2: Advanced Synthesis Applications of trans-4-hydroxymethyl-2-carene

| Reactant | Catalyst/Conditions | Product Type | Reference |

| 3,4-dimethoxybenzaldehyde | Montmorillonite K10 | Hexahydrofluoreno[9,1-bc]furan | mdpi.com |

| Salicylic Aldehydes | Montmorillonite K-10, Illite, Halloysite (B83129) | Hexahydrofuro[4,3,2-kl]xanthenes | tandfonline.commdpi.com |

| Thiophene-2-carbaldehyde | K10 Clay | Complex 5-membered chiral cage heterocyclic | researchgate.net |

Precursors for Fragrance Compounds

trans-4-hydroxymethyl-2-carene is a commercially significant compound in the fragrance industry. researchgate.netabo.fi It is manufactured on a commercial scale and is known for its pleasant floral odor with a distinct fruit note. researchgate.netperfumerflavorist.comperfumerflavorist.com The fragrance company Dragoco commercialized this compound under the trade name "turiol". perfumerflavorist.comperfumerflavorist.com

Its value extends beyond its own scent profile, as it also serves as a precursor for other fragrance compounds. researchgate.net A notable example is its acetate (B1210297) ester, known as "turiol acetate," which possesses a herb-flower odor. perfumerflavorist.comperfumerflavorist.com The synthesis of this compound itself is typically achieved through the Prins reaction, where (+)-3-carene, separated from turpentine, reacts with formaldehyde (B43269) in acetic acid. perfumerflavorist.comperfumerflavorist.com This process first yields a mixture of acetates, which are then hydrolyzed to produce a mixture of alcohols, predominantly trans-4-hydroxymethyl-2-carene. perfumerflavorist.comperfumerflavorist.com The ability to derive these valuable scents from (+)-3-carene, a readily available monoterpene from pine trees, underscores the importance of this chemical pathway in the perfume industry. perfumerflavorist.comforeverest.net

Table 3: Fragrance Compounds Associated with this compound

| Compound Name | Common/Trade Name | Odor Description | Role | Reference |

| trans-4-hydroxymethyl-2-carene | Turiol | Flower odor with a fruit note | Fragrance Ingredient | researchgate.netresearchgate.netperfumerflavorist.com |

| Acetate of this compound | Turiol Acetate | Herb-flower odor | Fragrance Derivative | perfumerflavorist.comperfumerflavorist.com |

| 4-formyl-2-carene | N/A | Not specified | Synthetic Intermediate | perfumerflavorist.comperfumerflavorist.com |

Synthesis of Optically Active Cyclopropane (B1198618) Derivatives

The inherent gem-dimethylcyclopropane ring within the carane (B1198266) skeleton of this compound makes it a valuable starting material for the synthesis of other optically active cyclopropane derivatives. researchgate.netichem.md The 2,2-dimethyl-1,3-disubstituted cyclopropane fragment is a key structural feature in many important molecules, including pyrethroid insecticides. researchgate.netrochester.edu

4-Substituted 2-carenes, such as (+)-4α-hydroxymethyl-2-carene, are widely used to synthesize these valuable cyclopropane compounds. researchgate.netichem.md Synthetic strategies often focus on transformations that retain the parent carane bicyclic skeleton or involve selective cleavage of the six-membered ring, while preserving the chiral cyclopropane unit. researchgate.netresearchgate.net For example, (+)-4α-hydroxymethyl-2-carene is a known precursor for intermediates used in the synthesis of commercially important insecticides. researchgate.netichem.md The ability to perform chemical modifications on the carene structure while maintaining the core chiral cyclopropane ring allows for the creation of a diverse library of enantioenriched cyclopropane-containing molecules. nih.gov This approach is highly valuable for developing new agrochemicals and pharmaceuticals where specific stereoisomers are required for biological activity. researchgate.netnih.gov

Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular architecture of compounds like trans-4-hydroxymethyl-2-carene. These techniques probe the interactions of molecules with electromagnetic radiation, yielding detailed information about the connectivity and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. The analysis of trans-4-hydroxymethyl-2-carene involves a comprehensive suite of both one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR Spectroscopy: One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR: The proton NMR spectrum reveals the number of distinct hydrogen atoms in the molecule, their electronic environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). For trans-4-hydroxymethyl-2-carene, specific signals corresponding to the vinyl proton, the protons of the hydroxymethyl group, the methyl groups, and the protons on the bicyclic core can be identified and assigned.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). Each unique carbon atom in the structure of trans-4-hydroxymethyl-2-carene gives a distinct signal, allowing for a complete carbon skeleton count.

2D NMR Spectroscopy: Two-dimensional NMR experiments provide correlational data that reveals how different atoms are connected within the molecule, which is crucial for assembling the final structure. The structural confirmation of trans-4-hydroxymethyl-2-carene is solidified using several 2D techniques. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations), identifying adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons (¹H-¹³C one-bond correlations), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the entire molecular framework, including the connection of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, but not necessarily through bonds. This is particularly important for determining the relative stereochemistry of the molecule, such as the trans orientation of the substituents on the carene ring system.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals for trans-4-hydroxymethyl-2-carene.

¹H and ¹³C NMR Spectral Data for trans-4-hydroxymethyl-2-carene

| Atom No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|---|

| 1 | 22.2 | 0.82 | m |

| 2 | 121.7 | 5.50 | br s |

| 3 | 138.5 | - | - |

| 4 | 40.8 | 2.12 | m |

| 5 | 23.0 | 1.95, 0.95 | m |

| 6 | 21.0 | 0.72 | m |

| 7 | 17.4 | - | - |

| 8 | 28.1 | 0.80 | s |

| 9 | 15.2 | 1.02 | s |

| 10 | 67.5 | 3.45, 3.35 | m |

Mass Spectrometry (MS) with High Resolution

High-Resolution Mass Spectrometry (HRMS) is a vital technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. researchgate.net This method measures the mass-to-charge ratio (m/z) of ions with very high accuracy.

For trans-4-hydroxymethyl-2-carene, HRMS provides definitive confirmation of its molecular formula, C₁₁H₁₈O. By comparing the experimentally measured exact mass to the theoretically calculated mass for the proposed formula, chemists can confirm the elemental composition with a high degree of confidence (typically within 5 parts per million, ppm). This technique is also instrumental in analyzing the products of reactions involving trans-4-hydroxymethyl-2-carene, confirming that the desired transformations have occurred.

High-Resolution Mass Spectrometry Data for C₁₁H₁₈O

| Ion | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|

| [M+H]⁺ | 167.1430 | Data Not Available in Search Results |

| [M+Na]⁺ | 189.1250 | Data Not Available in Search Results |

X-ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray diffraction, specifically single-crystal X-ray crystallography, is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom in the crystal lattice, revealing exact bond lengths, bond angles, and, most critically, the absolute and relative stereochemistry of chiral centers.

trans-4-hydroxymethyl-2-carene is often a liquid or oil at room temperature, making it unsuitable for direct single-crystal X-ray analysis. However, its structure can be unequivocally confirmed by converting it into a solid, crystalline derivative. For instance, by reacting trans-4-hydroxymethyl-2-carene with other molecules, complex heterocyclic compounds can be formed which are crystalline.

The process involves:

Synthesizing a suitable solid derivative of trans-4-hydroxymethyl-2-carene.

Growing a high-quality single crystal of the derivative.

Exposing the crystal to an X-ray beam and collecting the resulting diffraction pattern.

Solving the crystal structure to generate a three-dimensional electron density map and an atomic model of the derivative.

By determining the crystal structure of the derivative, the stereochemical configuration of the carene backbone is fixed. Since the synthetic transformation from trans-4-hydroxymethyl-2-carene to the derivative proceeds with known stereochemical outcomes, the determined structure of the product serves as definitive proof of the structure of the starting material.

Future Directions and Emerging Research Areas

Exploration of Novel Reactivity Patterns

The unique bicyclic structure of 4-hydroxymethyl-2-carene, featuring a strained cyclopropane (B1198618) ring, a double bond, and a primary alcohol, offers a rich landscape for discovering novel reactivity. Current research has demonstrated its capacity for undergoing cascade reactions to form complex heterocyclic structures. researchgate.net

Future investigations are expected to delve deeper into these intricate transformations. A key area of interest is the reaction of trans-4-hydroxymethyl-2-carene with various aldehydes under heterogeneous catalysis. researchgate.netresearchgate.net For instance, its reaction with thiophene-2-carbaldehyde (B41791) using K10 clay as a catalyst yields a complex 5-membered chiral cage heterocyclic compound, a substituted methanopyrano[4,3-b]thieno[3,2-g]benzofuran. researchgate.net Similarly, reactions with different benzaldehyde (B42025) derivatives can lead to isobenzofurans or, through a cascade Prins reaction, to xanthene frameworks. researchgate.netresearchgate.net

A significant focus will be on elucidating the mechanisms of these cascade reactions, which often involve multiple bond-forming events in a single operation. researchgate.net Understanding the interplay between the catalyst's properties (like acidity) and the substrate's structure will be crucial for controlling reaction pathways and achieving high selectivity towards desired complex products. researchgate.net Research into Prins/Friedel-Crafts cascade reactions, for example, has shown that catalyst acidity and drying temperature can significantly influence the reaction rate and selectivity towards polycyclic products with a tetrahydrofuran (B95107) moiety. researchgate.net The exploration of reactions with a wider range of electrophiles and nucleophiles will likely uncover unprecedented molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net

Development of More Sustainable and Efficient Catalytic Processes

The synthesis of this compound from 3-carene (B45970) and formaldehyde (B43269) is a key step that is undergoing significant optimization. abo.firesearchgate.net While traditional catalysts include Brønsted and Lewis acids, current research is heavily focused on developing more sustainable and reusable heterogeneous catalysts. researchgate.netresearchgate.net

Aluminosilicates such as halloysite (B83129) nanotubes, K-10 montmorillonite (B579905), and H-Beta-25 zeolite have shown promise, although selectivity can be hampered by side reactions like acetylation and further condensation with formaldehyde. researchgate.netabo.fi A central challenge is to design catalysts that favor the desired hydroxymethylation while suppressing these secondary transformations. abo.fi Studies have shown that moderately acidic catalysts, like phosphoric acid, can achieve higher selectivity (up to 67%) compared to strong acids which may cause isomerization of the starting material. abo.firesearchgate.net

Future research will likely focus on tailoring the properties of these heterogeneous catalysts. This includes controlling the type, strength, and distribution of acid sites (Brønsted vs. Lewis) and optimizing the porous structure to enhance selectivity. The use of renewable and earth-abundant materials for catalyst development is a key aspect of this sustainable approach. researchgate.net Furthermore, developing catalytic systems that operate under milder conditions (e.g., lower temperatures) and with higher atom economy will be a priority, aligning with the principles of green chemistry. rsc.org The table below summarizes the performance of various catalysts in the synthesis of trans-4-hydroxymethyl-2-carene.

| Catalyst | Substrate Conversion (%) | Selectivity towards trans-4-hydroxymethyl-2-carene (%) | Key Observations |

| Phosphoric acid (H₃PO₄) | ~50 | 50-66 | Highest selectivity observed among tested catalysts. abo.firesearchgate.net |

| Zinc chloride (ZnCl₂) | High | Low | Promotes formation of successive condensation products. researchgate.netresearchgate.net |

| Lithium perchlorate (B79767) (LiClO₄) | High | Low | Similar to ZnCl₂, favors further condensation. researchgate.netresearchgate.net |

| Halloysite / K-10 Clay | Low | Low | Leads to a prevalence of acetylation byproducts. researchgate.netabo.fi |

| Amberlyst-15 / Scandium triflate | High | <16 | Strong acids primarily cause isomerization products. researchgate.net |

Integration with Flow Chemistry and Continuous Processing

The chemical industry, including the pharmaceutical and fine chemical sectors, is increasingly adopting flow chemistry and continuous processing to enhance safety, efficiency, and scalability. mt.comd-nb.info These principles are highly applicable to the synthesis and derivatization of this compound.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing highly exothermic or fast reactions. mt.commdpi.com For the synthesis of this compound, a flow process could potentially minimize the formation of byproducts by enabling precise control over stoichiometry and heat transfer, leading to higher yields and purity. mt.com This is particularly relevant as the reaction of 3-carene with formaldehyde can be complex with multiple potential products. abo.fi

Furthermore, integrating heterogeneous catalysts into packed-bed flow reactors would simplify catalyst separation and recycling, making the process more economically viable and sustainable. scitube.io The ability to telescope reaction steps—where the output from one reactor is fed directly into the next without intermediate purification—is another significant advantage of flow chemistry. vapourtec.com This could be applied to the multi-step synthesis of complex derivatives from this compound, streamlining the entire production chain. mdpi.com Future research will likely involve designing and optimizing continuous flow systems for both the production of the base molecule and its subsequent conversion into high-value derivatives. d-nb.info

Discovery of New Derivatization Pathways

This compound is a versatile building block for creating a diverse range of new molecules. researchgate.net Its inherent chirality makes it an attractive starting material for the asymmetric synthesis of complex targets. A primary focus of ongoing and future research is the discovery of new derivatization pathways to access novel chemical entities with valuable biological or material properties. researchgate.net

Key reaction types that have been explored include:

Oxidation and Epoxidation: These transformations can introduce new functional groups and are fundamental steps in creating various derivatives. tandfonline.com

Hydroformylation: This reaction can introduce an aldehyde group, which is a versatile handle for further chemical modifications. rsc.org

Condensation Reactions: As mentioned, condensation with aldehydes leads to a variety of heterocyclic compounds, some of which have shown high cytotoxic activity, indicating potential for pharmaceutical applications. researchgate.netresearchgate.net

Future work will likely expand the library of derivatives by exploring reactions such as etherification, esterification, and the introduction of nitrogen-containing functional groups. The development of one-pot or tandem reactions starting from this compound will be a key strategy for efficiently building molecular complexity. tandfonline.com The screening of these new derivatives for various biological activities (e.g., antimicrobial, anticancer, anti-inflammatory) and for applications in materials science (e.g., as chiral ligands or monomers for polymers) represents a vast and promising field of research. Silylation is another derivatization method that can be employed to enhance volatility for analytical purposes, such as in gas chromatography. core.ac.uk

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 4-hydroxymethyl-2-carene in laboratory settings?

- Methodological Answer :

- Use PPE (protective gloves, goggles, lab coats) to avoid skin/eye contact.

- Employ fume hoods for volatile reactions.

- Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H) and carbons (¹³C) to confirm functional groups and stereochemistry. Compare with literature data for known carene derivatives .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- Key Evidence : Synthesis protocols for related bicyclic monoterpenes rely on NMR and MS for structural validation .

Q. How can researchers verify if this compound is a novel compound?

- Methodological Answer :

- Search SciFinder or Reaxys using the compound’s structure, CAS number, or systematic name.

- Cross-reference spectral data (NMR, IR) with existing entries. If discrepancies exist, perform X-ray crystallography for unambiguous confirmation .

Advanced Research Questions

Q. How can contradictions in reported NMR chemical shifts for this compound derivatives be resolved?

- Methodological Answer :

- Replicate experiments under identical conditions (solvent, temperature, concentration) to isolate variables.

- Use deuterated solvents for consistency.

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Publish raw data and experimental parameters to enable cross-lab validation .

Q. What strategies optimize the synthetic yield of this compound in multistep reactions?

- Methodological Answer :

- Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading).

- Monitor intermediates via TLC or HPLC.

- Use kinetic studies to determine rate-limiting steps. For enantioselective synthesis, screen chiral catalysts (e.g., Jacobsen’s) .

- Key Evidence : Yield optimization for structurally complex terpenes often requires iterative DoE and kinetic analysis .

Q. How can computational methods predict the thermodynamic stability of this compound derivatives?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to estimate Gibbs free energy and transition states.

- Compare computed IR/Raman spectra with experimental data to validate conformers.

- Use molecular dynamics (MD) simulations to assess solvent interactions .

Q. What challenges arise in reproducing synthetic protocols for this compound across laboratories?

- Methodological Answer :

- Document precise equipment specifications (e.g., reactor type, stirring rate).

- Report purity grades for reagents and solvents.

- Share raw analytical data (e.g., NMR FID files) in supplementary materials. Use collaborative platforms like PubChem to archive protocols .

- Key Evidence : Reproducibility issues often stem from undocumented variables like impurity profiles or equipment nuances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.